2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a unique fusion of a benzo-thieno-pyrimidine core with carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with a suitable carboxylic acid precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process .
Chemical Reactions Analysis
Types of Reactions: 2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro or tetrahydro derivatives .
Scientific Research Applications
2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in functional groups and substitutions.
Benzo-thieno-pyrimidine analogs: These analogs have variations in the benzo or thieno rings, leading to different chemical and biological properties.
Uniqueness: 2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific fusion of rings and the presence of carboxylic acid functionality.
Properties
CAS No. |
1417635-86-9 |
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Molecular Formula |
C₁₁H₁₀N₂O₄S |
Molecular Weight |
266.27 |
IUPAC Name |
2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4S/c14-8-7-6-4(10(15)16)2-1-3-5(6)18-9(7)13-11(17)12-8/h4H,1-3H2,(H,15,16)(H2,12,13,14,17) |
SMILES |
C1CC(C2=C(C1)SC3=C2C(=O)NC(=O)N3)C(=O)O |
Origin of Product |
United States |
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